Plakortone F
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H38O3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3aS,5S,6aS)-5,6a-diethyl-5-(4-ethyl-2-methyloctyl)-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |
InChI |
InChI=1S/C21H38O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h16-18H,6-15H2,1-5H3/t16?,17?,18-,20-,21-/m0/s1 |
InChI Key |
FGLNXNIBANRHRG-YULUVSTGSA-N |
Isomeric SMILES |
CCCCC(CC)CC(C)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC |
Canonical SMILES |
CCCCC(CC)CC(C)CC1(CC2(C(O1)CC(=O)O2)CC)CC |
Synonyms |
plakortone F |
Origin of Product |
United States |
Isolation Methodologies and Natural Occurrence of Plakortone F
Phylum-Specific Isolation Strategies from Marine Sponges
The isolation of Plakortone F is intrinsically linked to sponges of the genus Plakortis. acs.orgcollectionscanada.gc.ca These organisms, part of the class Homoscleromorpha, are known producers of a variety of polyketide endoperoxides and related lactones. mdpi.comacs.org this compound has been specifically identified as a constituent of the Caribbean sponge Plakortis simplex. acs.orgunpaywall.org
The general strategy for isolating these compounds involves a multi-step solvent extraction process to separate the metabolites from the sponge's biological matrix. mdpi.com The initial extraction of the sponge material is typically performed using organic solvents. Common solvent systems include a mixture of isopropyl alcohol and ethyl acetate (B1210297) (1:1) or methanol (B129727), sometimes in sequence with less polar solvents like dichloromethane (B109758) or ethyl acetate. mdpi.comacs.orgnih.gov This process yields a crude extract containing a complex mixture of lipids, proteins, and the desired secondary metabolites.
Following the initial extraction, the crude extract undergoes a partitioning process. For instance, a methanolic extract can be partitioned over a reversed-phase resin, such as HP20, to generate fractions of differing polarities. wgtn.ac.nz Alternatively, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to achieve a preliminary separation of the compounds based on their solubility. nih.gov Bioassay-guided fractionation is often employed, where the resulting fractions are tested for specific biological activities (e.g., antimalarial) to track and concentrate the active components, including compounds like Plakortide F, a related peroxide. acs.org The fractions showing the desired activity are then carried forward for more refined purification. mdpi.com
Table 1: Natural Occurrence of this compound and Related Compounds
| Compound | Source Organism | Collection Location | Reference(s) |
|---|---|---|---|
| Plakortones B-F | Plakortis simplex | Caribbean | acs.orgunpaywall.org |
| Plakortones A-D | Plakortis halichondroides | Jamaica | collectionscanada.gc.camdpi.com |
| Plakortide F | Plakortis sp. | Jamaica | acs.org |
Advanced Chromatographic Separation Techniques for this compound
Chromatography is the cornerstone technique for the purification of this compound from complex crude extracts. nih.govkhanacademy.org A sequential combination of different chromatographic methods is necessary to achieve the isolation of the pure compound. acs.org
The process typically begins with low-pressure column chromatography techniques. nih.gov
Vacuum Liquid Chromatography (VLC): The crude extract or a partitioned fraction is often first subjected to VLC on silica (B1680970) gel. acs.org A step-gradient of solvents, commonly mixtures of hexanes and ethyl acetate, is used to elute the compounds, separating them into several less complex fractions based on polarity. acs.org
Column Chromatography (CC): Similar to VLC, gravity-driven column chromatography over silica gel is also used for initial fractionation, employing solvent mixtures of increasing polarity. mdpi.comnih.gov
Fractions containing the target compounds, identified by methods like thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then subjected to High-Performance Liquid Chromatography (HPLC) for final purification. mdpi.comacs.org
Normal-Phase HPLC (NP-HPLC): This technique is used to separate isomers and compounds with similar polarity. A polar stationary phase (like silica) is used with a non-polar mobile phase. acs.org
Reversed-Phase HPLC (RP-HPLC): This is a powerful and common method for purifying natural products. mdpi.com It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of acetonitrile (B52724) and water or methanol and water). mdpi.commdpi.com Isocratic or gradient elution modes may be used to achieve fine separation. nih.gov
The structure and absolute stereochemistry of this compound have also been confirmed through total synthesis, where very mild hydrogenation of a related compound, Plakortone C, yields this compound. acs.org The purification of the synthetic product also relies on these chromatographic techniques. acs.org
Table 2: Chromatographic Techniques in the Isolation of this compound
| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference(s) |
|---|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexanes-Ethyl Acetate gradient | Initial Fractionation | acs.org |
| Column Chromatography (CC) | Silica Gel | n-hexane-Acetone gradient | Initial Fractionation | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Normal-Phase (Silica) | Hexane-Ethyl Acetate | Fine Purification | acs.org |
Specimen Collection and Pre-Processing Methodologies for Plakortis Species
The journey to isolating this compound begins with the collection of the source organism, sponges of the genus Plakortis. These sponges are found in various marine environments, including Caribbean reefs and dimly-lit caves. acs.orgwgtn.ac.nzfrontiersin.org
Collection: Specimens of Plakortis species, such as P. angulospiculatus and P. halichondrioides, are typically collected by hand using SCUBA (Self-Contained Underwater Breathing Apparatus) at depths ranging from a few meters to over 90 meters. mdpi.comfrontiersin.org Care is taken to properly identify the sponge; in some cases, spicule analysis is used to confirm the species. wgtn.ac.nz
Pre-processing: Once collected, immediate and proper handling is crucial to prevent the chemical degradation of sensitive metabolites like this compound. The most common and effective method for preserving the sponge tissue is to freeze it immediately after collection and then subject it to lyophilization (freeze-drying). mdpi.comacs.orgnih.gov This process removes water from the specimen at low temperature and pressure, yielding a dry, stable material that is easier to handle and extract. nih.gov The dried sponge is then typically cut into smaller pieces or homogenized to increase the surface area for efficient solvent extraction. mdpi.comnih.gov In some protocols, the sponge is stored at low temperatures (e.g., -20 °C) before being homogenized and extracted with solvents. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Plakortone A |
| Plakortone B |
| Plakortone C |
| Plakortone D |
| This compound |
| Plakortone G |
| Plakortide F |
| Plakortide F acid |
| Filiformin |
| Manadodioxan D |
| 13-oxo-plakortide F |
| Manadodioxan E |
| Plakortilactone |
Structural Elucidation Methodologies for Plakortone F
Advanced Spectroscopic Techniques for Structural Assignment
The foundational work of characterizing Plakortone F relied on a suite of advanced spectroscopic methods to piece together its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the constitution of this compound. Initial isolation and characterization of the plakortone family involved extensive use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. acs.org Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton connectivities within the molecule's carbon skeleton, while Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlated protons with their directly attached carbons.
Long-range correlations from Heteronuclear Multiple Bond Correlation (HMBC) experiments were vital for connecting quaternary carbons and piecing together the bicyclic furanolactone core and its attached side chain. acs.org The relative stereochemistry of the molecule was investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons, providing insights into their spatial proximity and orientation on the stereogenic centers. acs.orgacs.org
Ultimately, the definitive structure and stereochemistry of this compound were confirmed by total synthesis. uq.edu.auresearchgate.net Specifically, Plakortone C was synthesized from precursors of known stereochemistry, and its structure was verified by NMR. uq.edu.auacs.org Subsequently, a very mild hydrogenation of the synthesized Plakortone C afforded a saturated product that was identical to natural this compound, thus unambiguously establishing its structure and absolute stereochemistry through the comparison of their respective NMR spectra. uq.edu.auresearchgate.netdokumen.pubjst.go.jp
| Technique | Type of Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants (J-values). | Identifies the chemical environment of each proton and their neighboring protons. |
| ¹³C NMR | Carbon chemical shifts. | Identifies the number and type of carbon atoms (CH₃, CH₂, CH, C). |
| COSY | ¹H-¹H correlations. | Establishes the spin-spin coupling network between adjacent protons, mapping out the carbon framework. |
| HMQC/HSQC | Direct ¹H-¹³C correlations. | Assigns protons to their directly attached carbon atoms. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments across quaternary carbons and heteroatoms, establishing the overall molecular skeleton. |
| NOESY | Through-space ¹H-¹H correlations. | Determines the relative configuration of stereocenters by identifying protons that are close in space. clockss.org |
While the total synthesis of this compound from a chiral precursor ultimately secured its absolute configuration, chiroptical methods are powerful tools for this purpose in the broader family of plakortones and related polyketides. uq.edu.auresearchgate.net For instance, the absolute stereochemistry of the closely related plakortide F was deduced using NMR spectral analysis of its Mosher esters. acs.org
For other complex marine natural products, the absolute configuration is often determined by comparing the experimental Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum with the spectra predicted by quantum mechanical calculations, such as time-dependent density functional theory (TDDFT). dokumen.pubcollectionscanada.gc.ca This approach was successfully used to assign the absolute configuration of plakortone Q and other related compounds. collectionscanada.gc.ca The synthesis of this compound, however, provided a definitive and classical proof of its absolute stereochemistry. uq.edu.auresearchgate.net
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry if a suitable heavy atom is present. This technique has been successfully applied to confirm the structures of related marine natural products, including derivatives of plakortone precursors and the related simplextones. dokumen.pub However, there are no reports in the literature of single-crystal X-ray diffraction analysis being performed directly on this compound itself. dokumen.pubrsc.org The compound's structural confirmation instead rests on its definitive total synthesis and the comprehensive spectroscopic data that matched the natural product. uq.edu.auresearchgate.netdokumen.pubjst.go.jp
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, CD)
Computational Chemistry Approaches in Structural Analysis
Alongside experimental techniques, computational chemistry has emerged as a powerful tool for validating and even predicting complex molecular structures.
Determining the relative configuration of molecules with multiple stereocenters can be a significant challenge. A robust computational method for this purpose involves the calculation of NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹³C-NMR chemical shifts for all possible diastereomers of a proposed structure. dokumen.pub
This methodology was applied to elucidate the structure of the related spiroplakortone and to assign the configuration of simplextone E. dokumen.pub The process involves performing a conformational search for each potential isomer and then calculating the Boltzmann-averaged NMR chemical shifts at a specific level of theory. These calculated shifts are then compared to the experimental NMR data. A statistical analysis, such as the DP4+ probability analysis, can then be used to determine which calculated structure has the highest probability of matching the experimental data, thus assigning the most likely relative configuration with a quantifiable degree of confidence. dokumen.pub
DP4 Probability Analysis for Stereochemical Assignment
A review of published scientific literature indicates that the definitive stereochemical assignment of this compound was established through total synthesis. Specifically, the synthesis of a related compound, Plakortone C, and its subsequent mild hydrogenation yielded a saturated product identical to natural this compound. researchgate.net This synthetic correlation was pivotal in confirming its structure and relative stereochemistry. researchgate.net
While DP4 (Diastereomer-calculating Probability) analysis, a powerful quantum mechanics-based tool that assigns stereochemistry by comparing experimentally obtained NMR data with calculated values for all possible stereoisomers, has been widely applied to other members of the plakortone family, its specific application for the primary structural elucidation of this compound is not documented in the reviewed literature. researchgate.netmdpi.com This computational method provides a probability score for each candidate structure, significantly aiding in the identification of the correct diastereoisomer. frontiersin.orgnih.gov
Quantum Mechanical and Time-Dependent Density Functional Theory (TDDFT) Calculations for Absolute Configuration
The absolute configuration of this compound was also confirmed through its total synthesis from precursors of known chirality. researchgate.net This classical chemical approach provided an unambiguous assignment of the molecule's absolute stereochemistry.
Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), are a state-of-the-art method for determining the absolute configuration of chiral molecules. jst.go.jpresearchgate.net This technique involves calculating the theoretical Electronic Circular Dichroism (ECD) spectrum for the candidate enantiomers and comparing it with the experimental spectrum of the natural product. mdpi.com While TDDFT calculations have been instrumental in assigning the absolute configuration of other complex polyketides, including other plakortones like Plakortone Q, the scientific literature does not specify the use of this method for the definitive structural assignment of this compound itself. mdpi.comjst.go.jp
Biosynthetic Pathways and Precursors of Plakortone F
Proposed Polyketide Biosynthetic Cascade of Plakortones
The formation of plakortones is believed to originate from the acetate (B1210297) pathway, utilizing simple acyl-CoA building blocks. mdpi.com The biosynthesis of polyketides (PKs) involves the Claisen condensation of precursor units such as acetyl-CoA, propionyl-CoA, and potentially methylmalonyl-CoA, which are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com For the plakortone series, these PKSs assemble a linear polyketide chain.
The defining structural feature of Plakortone F is the 2,6-dioxabicyclo[3.3.0]octan-3-one core, often referred to as a furanolactone motif. nih.govrsc.orgnih.gov The biogenesis of this bicyclic system is a key aspect of the proposed cascade. It is hypothesized that a linear polyketide precursor undergoes a series of cyclization and modification reactions. While the exact enzymatic steps are not fully elucidated, chemical syntheses have provided plausible biomimetic models. For instance, a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade has been successfully used to construct this core from an appropriate ene-1,3-diol precursor, suggesting a possible sequence of events in the natural pathway. nih.govacs.org
Metagenomic analysis of the sponge Plakortis halichondrioides and its associated microbial symbionts has been undertaken to identify the PKS genes responsible for producing these metabolites. mdpi.com Sponges of the genus Plakortis are known to have a high abundance of associated microorganisms, leading to the hypothesis that these symbiotic bacteria are the true producers of many of these polyketides. mdpi.com However, the specific gene cluster for plakortone biosynthesis has not yet been definitively identified.
Enzymatic Mechanisms in this compound Formation (if elucidated)
Detailed enzymatic mechanisms for the formation of this compound have not been fully elucidated in the scientific literature. The process is known to be catalyzed by polyketide synthases (PKSs), but the specific functions of the individual enzyme domains (e.g., acyltransferase, ketosynthase, ketoreductase, dehydratase, enoylreductase) in assembling the this compound backbone have not been characterized. mdpi.commdpi.com
However, biomimetic syntheses offer insights into plausible chemical transformations that could be enzyme-mediated. A significant hypothesis in plakortone biogenesis is their derivation from cyclic peroxide precursors, such as plakortides. rsc.orgunpaywall.org The conversion of Plakortide E into Plakortone B has been demonstrated in the laboratory. rsc.orgunpaywall.org This transformation involves the reductive cleavage of the 1,2-dioxane (B1202867) ring in the plakortide to form a 1,3-diol intermediate. rsc.orgunpaywall.org This diol then undergoes a subsequent intramolecular oxa-Michael cyclization followed by lactonization to form the characteristic bicyclic furanolactone core of the plakortones. rsc.orgunpaywall.org It is plausible that similar enzymatic machinery, such as reductases and cyclases, could facilitate this cascade in the sponge or its microbial symbionts.
The total synthesis of this compound was achieved through the very mild hydrogenation of Plakortone C, which has an unsaturated side chain. nih.govacs.org This straightforward conversion suggests that the final step in the natural formation of this compound could be a simple enzymatic reduction of the double bond in the side chain of Plakortone C.
Biogenetic Relationships with Related Plakortis Metabolites (e.g., Plakortides, Simplextones)
A close biogenetic relationship exists between plakortones and other polyketide metabolites found in Plakortis sponges, particularly the peroxide-containing plakortides. researchgate.netrsc.org It is widely postulated that the plakortones are derived from plakortide-like precursors. rsc.orgunpaywall.org This theory is supported by the successful chemical conversion of Plakortide E methyl ester to Plakortone B, which shares the same bicyclic core as this compound. unpaywall.org This conversion proceeds through a proposed 1,3-diol intermediate formed by the cleavage of the endoperoxide bridge. rsc.org
This compound itself is directly related to Plakortone C. The structure and absolute stereochemistry of this compound were confirmed by the catalytic hydrogenation of natural Plakortone C, demonstrating that this compound is the saturated analogue of Plakortone C. nih.govacs.org This suggests they share a common biosynthetic pathway, with this compound likely being formed from Plakortone C via a reductase enzyme in one of the final biosynthetic steps.
The biogenetic connection extends to other metabolite classes, such as the simplextones. Simplextones A and B possess a unique skeleton with a cyclopentane (B165970) ring connected to a γ-lactone. rsc.orgresearchgate.net Despite the different core structure, the continuous carbon backbone of the simplextones is remarkably similar to that of plakortin (a related endoperoxide) and the plakortethers. rsc.org It has been speculated that simplextones may arise from the reductive ring opening of an endoperoxide precursor, followed by a radical cyclization and lactonization, representing a divergent pathway from the one leading to the plakortones. rsc.org
Another related class is the plakdiepoxides, which contain a vicinal diepoxide moiety. jst.go.jprsc.org It has been hypothesized that plakdiepoxides and plakortones could share a common precursor. jst.go.jp A biomimetic total synthesis of Plakortone Q was achieved from plakdiepoxide, involving an acid-mediated tandem cyclization, providing evidence for this biosynthetic link. rsc.orgrsc.org
Isotopic Labeling Studies for Pathway Delineation (if published)
As of the current available scientific literature, there are no published studies that specifically use isotopic labeling techniques to delineate the biosynthetic pathway of this compound. Stable isotope labeling is a powerful method used to trace the incorporation of labeled precursors (e.g., ¹³C- or ²H-labeled acetate or propionate) into a final natural product, thereby providing definitive evidence for the building blocks and intermediates of a biosynthetic pathway. biorxiv.orgnih.govplos.org While this technique has been widely applied to study the biosynthesis of other polyketides and natural products in various organisms, plos.orgqdu.edu.cn its application to confirm the proposed biosynthetic origins of this compound from Plakortis sponges has not been reported.
Synthetic Methodologies for Plakortone F and Its Analogues
Total Synthesis Strategies for Plakortone F
The total synthesis of this compound is intrinsically linked to the synthesis of its unsaturated precursor, Plakortone C. The structure and absolute stereochemistry of this compound were definitively established through its synthesis from natural Plakortone C via a mild hydrogenation reaction. acs.orgnih.gov This relationship dictates that synthetic strategies targeting Plakortone C are, in effect, also pathways to this compound.
The defining structural feature of the plakortones is a sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one core. acs.orgnih.gov The successful total synthesis confirmed the constitution and absolute stereochemistry of this compound. acs.orgnih.gov
The retrosynthetic analysis for members of the plakortone family, including the precursor to this compound, generally involves a convergent strategy. The primary disconnection separates the complex bicyclic furanolactone core from the aliphatic side chain. und.eduacs.org This approach allows for the independent synthesis of these two key fragments, which are then coupled at a late stage.
For Plakortone C, the precursor to this compound, the synthesis involved the coupling of two main fragments:
An iodide derived from (R)-(+)-3-hydroxy-2-methylpropionate. acs.orgnih.gov
An enolate of a butyramide (B146194) generated from (1S,2S)-(+)-pseudoephedrine, which serves as a chiral auxiliary. acs.orgnih.gov
The alkylation of the butyramide enolate with the derived iodide sets a key stereocenter for the eventual side chain. acs.orgnih.gov A similar strategy, involving a metal-catalyzed sp²-sp³ coupling reaction, has been proposed for the synthesis of Plakortone B analogues, highlighting the modularity of this fragment-coupling approach for accessing various members of the plakortone family. acs.org
Table 1: Key Fragments in the Retrosynthesis of Plakortone C (Precursor to this compound)
| Fragment | Role in Synthesis | Starting Material Example |
| Side Chain Precursor | Provides the aliphatic "tail" of the molecule. | (R)-(+)-3-hydroxy-2-methylpropionate |
| Core Precursor Fragment | Used to construct the bicyclic lactone core. | Butyramide from (1S,2S)-(+)-pseudoephedrine |
| Coupling Product | Acyclic precursor containing all necessary atoms for cyclization. | Intermediate alcohol post-alkylation |
Achieving the correct stereochemistry is a critical challenge in the synthesis of plakortones. The enantioselective synthesis of Plakortone C, and by extension this compound, was accomplished by employing a substrate-controlled approach. acs.orgnih.gov The synthesis commenced with the chiral pool material (R)-(+)-3-hydroxy-2-methylpropionate to establish one of the stereocenters. acs.orgnih.gov
Further stereocontrol was achieved using (1S,2S)-(+)-pseudoephedrine as a chiral auxiliary to direct the alkylation reaction that forms the carbon-carbon bond between the two main fragments. acs.orgnih.gov This diastereoselective alkylation was crucial for establishing the absolute configuration of the side chain. Subsequent steps converted the resulting intermediate into a key enediol, which was the substrate for the pivotal palladium-catalyzed cyclization. acs.orgnih.gov The development of enantioselective pathways has been a significant focus in the synthesis of the plakortone core structures. rsc.org
A cornerstone of modern plakortone synthesis is the use of a palladium(II)-mediated cascade reaction to construct the emblematic 2,6-dioxabicyclo[3.3.0]octan-3-one core. acs.orgnih.govacs.org This powerful transformation efficiently assembles the sterically crowded bicyclic system from a suitable acyclic ene-1,3-diol precursor in a single step. acs.orgnih.gov
The cascade sequence involves:
Hydroxycyclization: An intramolecular alkoxypalladation of an alkene.
Carbonylation: The insertion of carbon monoxide (CO) into the newly formed palladium-carbon bond.
Lactonization: An intramolecular attack by the remaining hydroxyl group to close the lactone ring and release the palladium catalyst.
This palladium-catalyzed alkoxycarbonylation/lactonization process proved highly effective in the synthesis of Plakortone C, affording the desired bicyclic lactone which was then hydrogenated to give this compound. acs.orgnih.govacs.org This methodology has also been applied in the synthesis of other plakortones and their analogues. acs.orgrsc.org
While the synthesis of this compound itself relied on the palladium-mediated cascade, alternative strategies for forming the bicyclic furanolactone core have been developed for other members of the family. Notably, an acid-mediated tandem cyclization was employed in the total synthesis of Plakortone Q. rsc.orgjst.go.jp This biomimetic strategy involves a 5-endo-tet cyclization of an epoxydiol intermediate under acidic conditions to construct the tetrahydrofuran (B95107) ring. jst.go.jpnih.gov This is followed by oxidative lactonization to complete the bicyclo[3.3.0]furanolactone motif. jst.go.jp This approach demonstrates a different strategic pathway to the core structure found in this compound.
Palladium(II)-Mediated Cascade Reactions
Semisynthesis Approaches from Natural Precursors
Semisynthesis utilizes compounds isolated from natural sources as starting materials for chemical modification. wikipedia.orggardp.org The definitive synthesis of this compound is a prime example of a semisynthetic approach. The direct precursor, Plakortone C, is a natural product isolated from the marine sponge Plakortis simplex. acs.orgnih.gov
The conversion of Plakortone C to this compound was achieved through a very mild hydrogenation reaction. acs.orgnih.gov This final step saturates the double bond in the side chain of Plakortone C, yielding this compound and thereby confirming its structure and absolute stereochemistry. acs.orgnih.govresearchgate.net This conversion is highly efficient and avoids the complexity of a full total synthesis, provided the natural precursor is available.
Design and Synthesis of this compound Analogues
The development of a versatile synthetic route enables the creation of analogues for structure-activity relationship (SAR) studies. nih.govchemrxiv.org A key hypothesis for the plakortone family is that the furanolactone core is essential for biological function, while the hydrophobic side chain can be modified to optimize efficacy. acs.org This has driven the design of synthetic strategies that allow for the rapid construction of analogues with diverse side chains. acs.org
The convergent synthetic strategy used for Plakortone C/F is well-suited for this purpose. By modifying the structure of the side-chain fragment prior to the key coupling and cyclization steps, a variety of analogues can be generated. For example, a strategy demonstrated for Plakortone B analogues involved creating different side chains and then coupling them to the core precursor via a metal-catalyzed reaction. acs.org This modular approach could be directly applied to generate a library of this compound analogues by introducing variations into the side chain of the Plakortone C precursor before the final hydrogenation step. Strategies for analogue design include diverted total synthesis and function-oriented synthesis. rsc.org
Table 2: Illustrative Strategy for Generating this compound Analogues
| Step | Description | Example Modification for Analogue Synthesis |
| 1. Side Chain Synthesis | Prepare various aliphatic fragments. | Use different starting alcohols or alkylating agents to vary chain length, branching, or functional groups. |
| 2. Fragment Coupling | Couple the synthesized side chain to the core precursor. | Employ a consistent coupling reaction (e.g., alkylation, Suzuki coupling) with the diverse side chain fragments. |
| 3. Cascade Cyclization | Form the bicyclic lactone core via Pd(II)-mediation. | This step would be common for all analogues, using the coupled precursors. |
| 4. Hydrogenation | Saturate the side chain to yield the final analogues. | A final, common step to convert the Plakortone C analogues to the desired this compound analogues. |
Rational Design Principles for Structural Modification
The primary driver for the synthesis of this compound analogues is the potential to create novel compounds with enhanced or specific biological activities. researchgate.net The process of logically planning these new structures is rooted in the principles of rational design and Structure-Activity Relationship (SAR) studies. collaborativedrug.com SAR analysis aims to understand which structural features of a molecule are responsible for its biological effects, thereby guiding the synthesis of more effective compounds. collaborativedrug.com
For the plakortone family, rational design involves the systematic modification of the core 2,6-dioxabicyclo[3.3.0]octan-3-one scaffold and its peripheral substituents. The objective is to improve target potency and optimize physicochemical properties, such as solubility and cell permeability, which are crucial for a molecule's efficacy. frontiersin.org While specific SAR studies on this compound are not extensively detailed, the general principles involve:
Modification of Side Chains: Altering the length, branching, and functional groups of the alkyl side chains attached to the bicyclic core to probe their interaction with biological targets.
Stereochemical Variation: Synthesizing different stereoisomers to determine the optimal spatial arrangement of atoms required for activity. The absolute stereochemistry of Plakortones B-F has been established through total synthesis, providing a critical foundation for such designs. nih.gov
Scaffold Modification: Introducing subtle changes to the furanolactone core itself to assess its importance and potentially discover novel activity profiles.
These targeted modifications allow researchers to build a comprehensive understanding of the molecule's pharmacophore and develop analogues with improved therapeutic potential.
Library Synthesis of this compound Derivatives
To efficiently explore the Structure-Activity Relationships of the this compound scaffold, chemists often employ library synthesis. This approach focuses on the rapid generation of a large collection of related analogues for high-throughput biological screening. While a specific library of this compound derivatives is not prominently documented, several modern synthetic strategies are applicable for this purpose.
One advanced approach is mutasynthesis , which combines genetic engineering and chemical synthesis. psu.edu This technique utilizes a genetically modified organism that is blocked in a specific part of its natural biosynthetic pathway. psu.edu By feeding chemically synthesized, unnatural precursors (mutasynthons) to this organism, its cellular machinery can incorporate them to produce a library of novel, "unnatural" natural products. psu.edu
More conventional chemical methods are also used to generate derivative libraries from complex natural products. A common strategy involves the late-stage diversification of a core intermediate. For example, techniques like olefin cross-metathesis have been used in a single step to modify the complex structure of the natural product FK506, installing a variety of functional groups suitable for further elaboration. nih.gov Such a strategy could be applied to a synthetic precursor of this compound to rapidly generate a diverse set of analogues, transforming an underutilized natural product into a pool of valuable compounds for pharmaceutical research. ncsu.edu
Novel Synthetic Methodologies Applicable to this compound Scaffolds
The construction of the sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one core of this compound is a significant synthetic challenge. nih.govacs.org Several innovative methodologies have been developed to assemble this privileged structural motif.
A highly efficient and now emblematic route is a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade . nih.govacs.org This process utilizes an appropriate acyclic ene-1,3-diol precursor, which undergoes a complex sequence of palladium-catalyzed reactions to directly form the fused furanolactone core in a single operation. nih.govacs.org This powerful method was instrumental in the total syntheses of Plakortone C and, subsequently, this compound. nih.gov The synthesis of this compound was ultimately achieved through the very mild hydrogenation of its direct precursor, Plakortone C (an unsaturated analogue), which also served to definitively establish its structure and absolute stereochemistry. nih.gov
An alternative strategy was developed during the total synthesis of Plakortone Q, a related natural product sharing the same bicyclic core. jst.go.jpnih.gov This approach features the stereoselective construction of the central tetrahydrofuran ring through two key steps:
Upjohn Dihydroxylation: An osmium-catalyzed dihydroxylation of an oxiranyl-substituted alkene creates a key epoxydiol intermediate with precise stereocontrol. jst.go.jpjst.go.jp
Acid-mediated 5-endo-tet Cyclization: The resulting epoxydiol is then treated with acid, triggering a ring-closing reaction to form the fused tetrahydrofuran ring system. jst.go.jpnih.gov
Other novel methods for accessing the plakortone scaffold have also been reported. The synthesis of Plakortone B was achieved from its peroxy-precursor, Plakortide E, via an intramolecular oxa-Michael addition/lactonization cascade reaction . nih.gov Additionally, a palladium-catalyzed ring-opening carbonylative lactonization of hydroxycyclopropanols has been developed as a general method to synthesize these types of THF-fused bicyclic γ-lactones. nih.gov
A summary of these key synthetic strategies is presented in the table below.
| Methodology | Key Reaction(s) | Application Example(s) |
| Palladium-Mediated Cascade | Hydroxycyclization-Carbonylation-Lactonization | Total Synthesis of Plakortone C & F nih.gov |
| Stereoselective Cyclization | Upjohn Dihydroxylation & 5-endo-tet Cyclization | Total Synthesis of Plakortone Q jst.go.jpnih.gov |
| Biomimetic Conversion | Intramolecular Oxa-Michael Addition/Lactonization | Synthesis of Plakortone B nih.gov |
| Ring-Opening Carbonylation | Palladium-Catalyzed Carbonylative Lactonization of Hydroxycyclopropanols | General access to the core scaffold nih.gov |
Biological Activities and Molecular Mechanisms of Action of Plakortone F
In Vitro Anti-proliferative and Cytotoxic Mechanisms
Plakortone F, isolated from the Caribbean sponge Plakortis simplex, has demonstrated cytotoxic activity in preclinical studies. dokumen.pubresearchgate.net This bioactivity has been primarily evaluated against a murine fibrosarcoma cell line, providing initial insights into its anti-proliferative potential.
Research has shown that this compound exhibits a measurable cytotoxic effect against the WEHI 164 murine fibrosarcoma cell line. dokumen.pubresearchgate.netclockss.orgcollectionscanada.gc.ca Specifically, its 50% inhibitory concentration (IC50) has been determined to be 11.0 μg/mL against this cell line. dokumen.pub This finding is part of a broader investigation into a series of plakortones (B-F), all of which displayed cytotoxic properties against the same cell line. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | WEHI 164 (murine fibrosarcoma) | Cytotoxic | 11.0 μg/mL | dokumen.pub |
Currently, there is a lack of specific published research investigating the detailed molecular mechanisms by which this compound exerts its cytotoxic effects. Studies delineating its influence on cell cycle progression or the induction of apoptosis in cancer cells have not been found within the scope of the reviewed literature. Therefore, information regarding its potential to cause cell cycle arrest or to activate specific apoptotic signaling cascades is not available.
Direct evidence of this compound's ability to inhibit key signaling pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, is not present in the available scientific literature. However, it is noteworthy that other polyketides isolated from sponges of the Plakortis genus have been shown to possess inhibitory activity against the NF-κB pathway. nih.govmdpi.com This suggests that metabolites from this genus may have the potential to modulate critical inflammatory and cell survival signaling pathways.
The role of mitochondrial dysfunction in the cytotoxic mechanism of this compound has not been specifically elucidated in the reviewed scientific literature. Consequently, there is no available data on its effects on mitochondrial membrane potential, the electron transport chain, or the release of mitochondrial pro-apoptotic factors.
Anti-inflammatory and Immunomodulatory Activities
While marine sponges, including those of the Plakortis genus, are known to produce compounds with anti-inflammatory and immunomodulatory properties, specific studies focusing on these activities for this compound are not currently available. nih.govbiomolther.org
There is no information in the reviewed scientific literature regarding the effects of this compound on the production of pro-inflammatory or anti-inflammatory cytokines.
Specific data on the inhibitory activity of this compound against key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), is not available in the current body of research. However, it is relevant to note that other metabolites from Plakortis sponges have been reported to inhibit iNOS activity. nih.govclockss.org
Receptor-Ligand Interaction Studies
Detailed receptor-ligand interaction studies specifically for this compound are not extensively described in the available scientific literature. Research in this area has more broadly focused on the plakortone class of compounds. For instance, studies have identified Plakortone D as a notable activator of the sarcoplasmic reticulum (SR) Ca2+-pumping ATPase, suggesting a potential interaction with this ion pump. researchgate.netacs.orgnih.gov However, specific binding assays, kinetic studies, and computational docking analyses detailing the direct interaction of this compound with specific protein receptors are not yet available.
Anti-infective Potentials
The anti-infective properties of this compound and related compounds have been a subject of investigation, with a primary focus on antiparasitic activities.
While crude ethanol (B145695) extracts from the Plakortis genus of sponges have demonstrated antimicrobial properties, specific data on the antibacterial and antifungal activity of purified this compound is limited. For context, extracts of Plakortis halichondrioides have shown inhibitory effects against Escherichia coli and Staphylococcus aureus. clockss.org Additionally, ethanol extracts from P. halichondrioides and Plakinastrella onkodes have been reported to inhibit the growth of the fungal pathogens Candida albicans and Aspergillus fumigatus. clockss.org However, the direct contribution of this compound to this activity has not been individually quantified in the reviewed literature.
This compound has demonstrated notable in vitro activity against the human malaria parasite, Plasmodium falciparum. Specifically, it has been tested against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of the parasite. The 50% inhibitory concentrations (IC50) are detailed in the table below.
| Compound | Parasite Strain | IC50 (ng/mL) | Control (Artemisinin) IC50 (ng/mL) |
| This compound | Plasmodium falciparum (D6 clone) | 480 | 12 |
| This compound | Plasmodium falciparum (W2 clone) | 390 | 7 |
| Data sourced from the Handbook of Active Marine Natural Products. dokumen.pub |
There is no available research data on the activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease.
The specific microbial targets of this compound and its mechanisms of biofilm inhibition have not been elucidated in the scientific literature to date.
Antiparasitic Activity (e.g., Antimalarial, Anti-Chagas)
Enzyme Inhibition Studies (Target-Specific)
There are currently no specific studies available that detail the inhibitory activity of this compound against particular enzymes.
Receptor Binding and Activation Studies (e.g., SR-Ca2+-pumping ATPase activation, PPAR-γ ligand)
The plakortone family of compounds, including this compound, are recognized as activators of the cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase. collectionscanada.gc.ca This enzyme plays a crucial role in cardiac muscle relaxation by pumping calcium ions from the cytosol into the sarcoplasmic reticulum. Plakortone D has been identified as the most potent activator within this class of molecules. researchgate.netacs.orgnih.gov While it is established that this compound is part of this group of activators, detailed studies quantifying its specific binding affinity and the precise molecular mechanism of activation for the SR-Ca2+-pumping ATPase are not yet available. dokumen.pubcollectionscanada.gc.ca
There is no information in the reviewed scientific literature to suggest that this compound acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Mechanistic Studies in Non-Human Biological Models (e.g., in vitro cell lines, animal models for molecular insights)
The molecular mechanisms and biological activities of this compound have been primarily investigated through studies on non-human biological models, particularly in vitro cancer cell lines. These studies provide foundational insights into the compound's potential cytotoxic effects, although comprehensive mechanistic data and animal model studies remain limited.
Research has identified that this compound, as part of a series of related compounds (Plakortones B-F), exhibits cytotoxic activity in vitro against the WEHI 164 murine fibrosarcoma cell line. rsc.orgmdpi.comresearchgate.net This finding establishes a definite biological effect, positioning this compound as a compound with potential anti-proliferative properties. The synthesis and absolute stereochemistry of this compound have been confirmed, solidifying its structural identity for these biological evaluations. researchgate.netacs.org
While the broader family of plakortones has been studied for various biological activities, specific molecular targets for this compound are not yet well-defined in the scientific literature. For instance, Plakortones A-D have been characterized as potent activators of the cardiac sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase at micromolar concentrations, suggesting a potential role in modulating calcium ion transport. mdpi.comcollectionscanada.gc.ca However, this specific activity has not been explicitly reported for this compound.
Currently, there is a notable absence of published studies using animal models to investigate the molecular mechanisms, pharmacokinetics, or in vivo efficacy of this compound. While related compounds from the Plakortis sponge, such as Plakortide F, have been tested in mouse models for antimalarial activity, these results cannot be directly extrapolated to this compound. rsc.orgacs.org Therefore, the in vivo behavior and detailed molecular pathways affected by this compound are yet to be determined.
Interactive Data Table: In Vitro Biological Activity of this compound
| Compound | Cell Line | Species | Cell Type | Activity Noted | Source(s) |
| This compound | WEHI 164 | Murine (Mouse) | Fibrosarcoma | Cytotoxic | rsc.orgmdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of Plakortone F Analogues
Identification of Pharmacophoric Elements
Pharmacophore identification aims to define the key structural motifs of a molecule that are essential for its biological activity. For the plakortone class, including Plakortone F, SAR studies have pinpointed several crucial elements.
The defining structural feature of plakortones A-F is the 2,6-dioxabicyclo[3.3.0]octan-3-one moiety, which constitutes the core of the molecule. collectionscanada.gc.caacs.org This bicyclic furanolactone system is considered a primary pharmacophoric element. The integrity and specific substitution pattern of this core are believed to be fundamental to the observed biological effects, such as the activation of cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase noted in plakortones A-D. collectionscanada.gc.caclockss.org
In addition to the core, the alkyl side chain plays a significant role in modulating activity. While plakortones feature side chains of varying lengths and functionalities, these appendages are critical for the molecule's interaction with biological targets. collectionscanada.gc.ca In many related polyketides isolated from Plakortis sponges, such as plakortin, a cyclic peroxide (1,2-dioxane or 1,2-dioxolane) ring is the key pharmacophore responsible for potent antimalarial activity. clockss.orgresearchgate.net The proposed mechanism involves the generation of toxic carbon-centered radicals that disrupt the biological environment of the parasite. researchgate.net Although this compound itself is a lactone, the SAR insights from these closely related peroxide-containing analogues are often used to guide the exploration of the broader Plakortis-derived chemical space.
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity in the plakortone family. These molecules contain multiple stereocenters, leading to numerous possible stereoisomers, not all of which are biologically active.
The total synthesis of this compound was instrumental in definitively establishing its absolute stereochemistry. acs.org This confirmed the precise spatial orientation of the substituents around the bicyclic core and along the side chain. Research on analogues has demonstrated that specific configurations are essential for function. For instance, studies on the related compounds manadodioxan D and 13-oxo-plakortide F revealed that the configuration at the C-6 position plays a crucial role in their antiplasmodial and antitumor activities. mdpi.com The difference in potency between these two stereoisomers suggests that a specific orientation is required for effective interaction with their biological targets in Plasmodium falciparum and cancer cells. mdpi.com
Furthermore, computational methods have been employed to help determine the stereochemistry of these complex molecules. Quantum mechanical calculations of NMR chemical shifts, for example, were used to assign the absolute configuration at the C-8 position in the alkyl chain of plakortone Q, a related compound. nih.gov Detailed computational analyses have supported the hypothesis that the relative orientation of atoms involved in the mechanism of action, particularly for antimalarial endoperoxides, has a significant impact on their biological activity. researchgate.net
Systematic Modification and Activity Profiling of Analogues
The systematic modification of the this compound scaffold and related structures, followed by biological activity testing, is a cornerstone of SAR exploration. These studies help to map out which parts of the molecule can be altered to enhance potency or improve other properties.
One such study focused on seco-plakortide F acid, manadodioxan D, and 13-oxo-plakortide F, all analogues derived from the marine sponge Plakortis halichondrioides. mdpi.com Their activity was profiled against prostate (DU-145) and melanoma (A-2058) cancer cell lines, as well as against the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis. The results showed that manadodioxan D was significantly more active than 13-oxo-plakortide F, highlighting the importance of stereochemistry. mdpi.com
| Compound | DU-145 IC50 (µg/mL) | A-2058 IC50 (µg/mL) | P. falciparum IC50 (µg/mL) |
|---|---|---|---|
| seco-plakortide F acid | Minimal Activity | Minimal Activity | 39.3 |
| manadodioxan D | 1.6 | 2.6 | 1.7 |
| 13-oxo-plakortide F | 4.5 | 7.7 | 3.1 |
Another example of systematic modification involves thiaplakortone A, a sulfur-containing analogue. A late-stage functionalization study generated several new halogenated analogues to further explore the SAR for antimalarial activity. mdpi.com The introduction of bromine and iodine at various positions on the scaffold had a significant impact on potency. The mono-brominated analogue was the most active of the new compounds, but its activity was still lower than the parent natural product. These data indicated that the size and position of the halogen substituent are detrimental to antimalarial activity in this specific scaffold. mdpi.com
| Compound | Modification | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) |
|---|---|---|---|
| Mono-brominated analogue (5) | Br at C-2 | 0.559 | 0.058 |
| Mono-iodinated analogue (9) | I at C-2 | 2.18 | 0.319 |
These studies demonstrate how systematic modifications can finely tune the biological activity of this compound-related structures, providing a rational basis for the design of new, potentially more effective agents.
Computational SAR Modeling and Cheminformatics
Computational chemistry and cheminformatics are powerful tools for interpreting and predicting the SAR of complex natural products like this compound. mdpi.com These methods allow researchers to build models that rationalize experimental findings and guide the synthesis of new analogues. mdpi.comnih.gov
In the context of plakortone analogues, molecular modeling has been used to propose the relative stereochemistry of newly isolated compounds by analyzing 2D-NMR NOESY data. mdpi.com For more complex stereochemical questions that cannot be solved by spectroscopy alone, quantum mechanical calculations are employed. For instance, the absolute configuration of the C-8 stereocenter in plakortone Q was assigned by comparing experimental NMR data with values calculated for different possible stereoisomers. nih.gov
For understanding antimalarial activity within the broader class of Plakortis-derived endoperoxides, detailed computational investigations have been crucial. researchgate.net These studies have led to the development of 3D pharmacophoric models that map the essential structural features required for activity. These models rationalize the observed SAR by considering factors such as the relative orientation of atoms involved in the proposed radical generation and transfer mechanism. Such a model serves as a valuable guide for designing simpler and more effective antimalarial lead compounds based on the 1,2-dioxane (B1202867) scaffold found in many related natural products. researchgate.net The integration of these in silico approaches with traditional synthetic and biological testing accelerates the drug discovery process by prioritizing the most promising candidate molecules for synthesis and evaluation. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Plakortone F Research
High-Resolution Chromatography-Mass Spectrometry for Metabolomics and Impurity Profiling
High-resolution chromatography coupled with mass spectrometry (HR-LC-MS) is an indispensable tool in the study of Plakortone F, particularly within the realms of metabolomics and impurity profiling. nih.govbiomedres.uschimia.ch In the context of natural product discovery, HR-LC-MS facilitates the rapid screening of complex extracts from marine sponges like Plakortis species to identify and tentatively characterize known and novel polyketides, including this compound and its analogs. mdpi.commdpi.comnih.govmdpi.com The high mass accuracy and resolution of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers allow for the determination of elemental compositions, a critical first step in structure elucidation. nih.govroscoff-culture-collection.orgrsc.org
In synthetic chemistry, HR-LC-MS is paramount for impurity profiling, ensuring the quality and purity of synthesized this compound. enovatia.comlcms.czdphen1.com This technique can detect and quantify trace-level impurities, such as starting materials, byproducts, and degradation products, which is essential for regulatory compliance and for understanding the stability of the compound. biomedres.us The ability to resolve and identify isomers, which often possess identical mass-to-charge ratios, is a significant advantage of coupling liquid chromatography with high-resolution mass spectrometry. enovatia.com
Table 1: Applications of HR-LC-MS in this compound Research
| Application Area | Specific Use Case | Key Advantages |
| Metabolomics | Dereplication of Plakortis sponge extracts | Rapid identification of known compounds, reducing redundant isolation efforts. |
| Identification of new Plakortone analogs | High mass accuracy enables elemental composition determination. nih.gov | |
| Comparative metabolomics of different sponge samples | Pinpointing biosynthetic pathway variations and novel derivatives. roscoff-culture-collection.org | |
| Impurity Profiling | Quality control of synthetic this compound | Detection and quantification of process-related impurities and degradants. biomedres.usdphen1.com |
| Stability testing | Identifying degradation products under various stress conditions. | |
| Isomer differentiation | Chromatographic separation of stereoisomers and constitutional isomers. enovatia.com |
Advanced NMR Techniques for Dynamic Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound and its stereoisomers. mdpi.comnih.govcas.cz While standard 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental for establishing the planar structure and initial relative stereochemistry, advanced NMR techniques provide deeper insights into the molecule's dynamic and conformational behavior. mdpi.comipb.ptnumberanalytics.com
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for determining the three-dimensional structure by measuring through-space proton-proton proximities. numberanalytics.comdigitellinc.com For a molecule like this compound with multiple stereocenters, these experiments are vital for assigning the relative configuration of the complex bicyclic core. nih.gov Furthermore, advanced NMR methods can probe conformational exchange processes, revealing the flexibility and dynamic nature of the molecule in solution. plos.orgbeilstein-journals.org This is particularly important for understanding how this compound might adapt its shape to bind to a biological target. The use of specialized NMR techniques, sometimes in combination with computational methods, allows for a more complete understanding of the conformational space available to the molecule. digitellinc.com
Table 2: Advanced NMR Techniques in this compound Structural Analysis
| NMR Technique | Information Gained | Relevance to this compound |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determination of relative stereochemistry and 3D conformation. digitellinc.com |
| ¹³C NMR | Carbon skeleton framework | Confirms the number and type of carbon atoms (CH3, CH2, CH, C). mdpi.com |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups | Simplifies the assignment of carbon signals. numberanalytics.com |
| HMBC | Long-range ¹H-¹³C correlations | Establishes connectivity across quaternary carbons and heteroatoms. mdpi.comipb.pt |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. mdpi.comipb.pt |
| ¹⁹F NMR | Probes fluorine-labeled molecules | Used in studies of protein-ligand interactions and conformational changes if a fluorinated analog is synthesized. beilstein-journals.orgnih.govmdpi.com |
Spectroscopic Analysis of this compound-Target Interactions
Understanding how this compound interacts with its biological targets is key to deciphering its mechanism of action. Spectroscopic techniques are at the forefront of these investigations. Fluorescence spectroscopy, for instance, can be employed to study binding events. cancer.gov If the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound can cause a change in the fluorescence signal, allowing for the determination of binding affinities and kinetics. mdpi.com
NMR spectroscopy is also a powerful tool for studying interactions at an atomic level. creative-biostructure.com In protein-observed NMR experiments, changes in the chemical shifts of the target protein's signals upon the addition of this compound can map the binding site on the protein surface. mdpi.com Conversely, in ligand-observed NMR, changes in the NMR spectrum of this compound can provide information about its bound conformation.
Microscopic Techniques for Cellular Localization and Morphological Analysis (in research contexts)
To understand the effects of this compound within a cellular environment, various microscopic techniques are employed. mdpi.com Fluorescence microscopy is a primary tool for visualizing the subcellular localization of the compound, provided it is intrinsically fluorescent or has been tagged with a fluorophore. nih.gov This allows researchers to determine where the compound accumulates within the cell (e.g., mitochondria, nucleus, cytoplasm), offering clues about its potential targets and mechanism of action. cancer.govmdpi.com
Electron microscopy (EM), with its much higher resolution, can be used to analyze changes in cellular morphology induced by this compound. mdpi.com For example, researchers can investigate if the compound causes alterations to organelle structure or induces processes like apoptosis by examining changes in the cellular ultrastructure. Correlative light and electron microscopy (CLEM) combines the advantages of both techniques, allowing for the localization of a fluorescently-labeled this compound with light microscopy, followed by a high-resolution ultrastructural analysis of that specific region with electron microscopy. mdpi.com
Computational Docking and Molecular Dynamics Simulations
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful in silico tools that complement experimental data in this compound research. ijsrtjournal.comd-nb.info Molecular docking predicts the preferred binding orientation of this compound to a target protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. academie-sciences.frjppres.com This is particularly useful for generating hypotheses about the mechanism of action when the biological target is known or predicted.
Molecular dynamics simulations provide a dynamic view of the this compound-target complex over time. dovepress.commdpi.com These simulations can reveal how the binding of this compound affects the conformational dynamics of the target protein and can help to refine the binding mode predicted by docking. sci-hub.secetjournal.it MD simulations are also used to study the conformational landscape of this compound itself, identifying low-energy conformations that may be relevant for biological activity. mdpi.com
Table 3: Computational Approaches in this compound Research
| Computational Method | Purpose | Insights Gained |
| Molecular Docking | Predict binding mode of this compound to a target. | Identifies potential binding sites and key interacting residues. d-nb.infoacademie-sciences.fr |
| Virtual screening for potential targets. | Narrows down potential protein targets for experimental validation. | |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the this compound-target complex. | Reveals conformational changes upon binding and assesses binding stability. dovepress.commdpi.com |
| Explore the conformational space of this compound. | Identifies energetically favorable conformations in different environments. |
Perspectives and Future Research Directions in Plakortone F Chemistry and Biology
Emerging Biological Targets and Applications for Plakortone F Scaffolds
The core furanolactone structure of this compound presents a versatile scaffold for the development of novel therapeutic agents. rsc.org While initial studies have highlighted its cytotoxic effects, further research is needed to identify specific molecular targets and expand its range of applications. acs.orgrsc.org The structural similarity of this compound to other bioactive marine polyketides suggests a broad potential for diverse pharmacological activities. researchgate.net
Future research should focus on:
Target Identification: Elucidating the precise molecular targets and mechanisms of action responsible for the observed biological activities of this compound is a primary objective. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to identify protein binding partners and affected cellular pathways.
Expansion of Therapeutic Areas: Beyond its current known activities, the this compound scaffold should be screened against a wider array of biological targets. This includes exploring its potential as an antiviral, anti-inflammatory, or neuroprotective agent. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs with systematic modifications to the side chain and core structure will be crucial for understanding the structural requirements for specific biological activities. acs.org This will enable the design of more potent and selective compounds.
Development of Smart Scaffolds: Integrating the this compound scaffold into advanced drug delivery systems, such as stimuli-responsive polymer scaffolds, could enhance its therapeutic efficacy and minimize off-target effects. canceropole-est.orgnih.govnih.gov These "smart" scaffolds could be designed to release the active compound in response to specific physiological cues at the target site.
Novel Synthetic Methodologies for Enhanced Accessibility and Diversification
The limited natural availability of this compound necessitates the development of efficient and versatile synthetic strategies to enable further biological evaluation and the creation of diverse analog libraries. While total syntheses of this compound have been achieved, establishing its structure and absolute stereochemistry, these routes can be lengthy and complex. acs.org
Key areas for future synthetic research include:
Development of More Efficient Total Syntheses: The development of more concise and higher-yielding total syntheses of this compound is a critical goal. This could involve the exploration of novel cyclization strategies, such as palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascades, to construct the core furanolactone moiety more efficiently. acs.orgacs.org
Convergent and Modular Synthetic Routes: Designing synthetic pathways that allow for the late-stage introduction of diverse side chains would greatly facilitate the generation of analog libraries for SAR studies. acs.org A convergent approach, where the core and side chain are synthesized separately and then coupled, would be highly advantageous. mdpi.com
Biomimetic Synthesis: Investigating biomimetic synthetic approaches that mimic the proposed biosynthetic pathways of plakortones could lead to more efficient and stereoselective syntheses. rsc.orgunpaywall.orgnih.gov For example, the conversion of related natural products like plakortide E to the plakortone core has been demonstrated and could be further explored. rsc.org
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms could accelerate the production of this compound and its analogs, enabling high-throughput screening and optimization of biological activity.
Biotechnological Production and Sustainable Sourcing Strategies
The reliance on marine sponges for this compound is unsustainable and presents a significant bottleneck for its development. springerprofessional.de Exploring biotechnological production methods and sustainable sourcing is therefore essential.
Future directions in this area include:
Identification and Culture of Symbiotic Producers: It is widely believed that many marine natural products, including polyketides like the plakortones, are produced by symbiotic microorganisms within the sponge. nih.govmdpi.compnas.org Identifying and culturing these symbionts would provide a renewable source of the compound. Metagenomic analysis of the sponge microbiome can help identify the polyketide synthase (PKS) gene clusters responsible for this compound biosynthesis. mdpi.com
Heterologous Expression of Biosynthetic Genes: Once the PKS genes are identified, they can be transferred to and expressed in a more easily culturable host organism, such as E. coli or yeast. pnas.org This approach, known as heterologous expression, has the potential for large-scale, sustainable production of this compound and its precursors.
Metabolic Engineering: Optimizing the metabolic pathways of the heterologous host can further enhance the production yields of this compound. frontiersin.org This may involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Research
Understanding the detailed molecular mechanisms by which this compound exerts its biological effects is fundamental for its translation into a therapeutic agent. Omics technologies offer powerful tools to achieve this by providing a global view of cellular responses to compound treatment. numberanalytics.comd-nb.info
Future research should leverage:
Transcriptomics: Analyzing changes in gene expression profiles (the transcriptome) in cells treated with this compound can reveal the cellular pathways that are modulated by the compound. numberanalytics.com This can provide clues about its mechanism of action and potential off-target effects. For example, transcriptomic analysis of cells treated with a related plakortide revealed an impact on calcium homeostasis. researchgate.net
Proteomics: Identifying changes in the cellular proteome (the complete set of proteins) upon this compound treatment can directly pinpoint the protein targets and downstream signaling cascades affected by the compound. numberanalytics.com
Metabolomics: Studying the metabolic fingerprint of cells exposed to this compound can provide insights into how the compound alters cellular metabolism.
Integrated Omics Approaches: Combining data from transcriptomics, proteomics, and metabolomics will provide a more comprehensive and systems-level understanding of the cellular response to this compound. euromarinenetwork.eu This integrated approach can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity.
Challenges and Opportunities in the Translational Research of this compound
Translating a promising natural product like this compound from a laboratory discovery to a clinical therapeutic is a long and challenging process. pharmafeatures.comnih.govnih.gov However, recent advancements in drug discovery and development present significant opportunities. nih.gov
Challenges:
Supply: As previously discussed, securing a sustainable and scalable supply of this compound is a major hurdle.
Pharmacokinetics and ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. mdpi.com Optimizing these properties through structural modification is often a major challenge in natural product drug development.
Complexity and Cost of Synthesis: The complex structure of this compound makes its chemical synthesis challenging and expensive, which can hinder large-scale production for preclinical and clinical studies. collectionscanada.gc.ca
"Valley of Death": Bridging the gap between promising preclinical data and clinical development, often referred to as the "valley of death," is a significant challenge for many drug candidates, including those derived from natural products. This is often due to a lack of funding and resources. pharmafeatures.com
Opportunities:
Advances in Synthetic Chemistry: Continuous improvements in synthetic methodologies, including asymmetric synthesis and catalytic methods, are making the synthesis of complex natural products like this compound more feasible. rsc.orgmdpi.com
New Drug Discovery Technologies: High-throughput screening, computational modeling, and AI-driven drug design can accelerate the identification of lead compounds and the optimization of their properties. nih.govmdpi.com
Collaborative Research Models: Increased collaboration between academia, industry, and government agencies can help to overcome the financial and logistical hurdles of translational research. nih.gov
Focus on Unmet Medical Needs: Natural products with novel mechanisms of action, like potentially this compound, are particularly valuable for addressing diseases with limited treatment options.
Q & A
(Basic) What experimental protocols are recommended for isolating and characterizing Plakortone F from marine sponges?
To isolate this compound, researchers should employ gradient solvent extraction (e.g., hexane/EtOAc/MeOH) followed by chromatographic techniques like flash chromatography or HPLC. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Ensure detailed documentation of solvent ratios, retention times, and spectral data to enable reproducibility .
(Basic) What in vitro models are commonly used to assess this compound’s anticancer activity?
Standard models include cell viability assays (MTT, SRB) using cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls. Dose-response curves (IC₅₀ calculations) and apoptosis markers (Annexin V/PI staining) are critical. Include validation via replicate experiments and statistical analysis (e.g., ANOVA) to ensure robustness .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, compound solubility). To address this, perform meta-analyses comparing protocols, control for confounding variables (e.g., serum concentration), and validate findings using orthogonal assays (e.g., transcriptomics alongside phenotypic assays). Transparent reporting of raw data in supplementary materials is essential .
(Advanced) What advanced techniques are optimal for determining this compound’s stereochemistry?
X-ray crystallography is the gold standard for absolute stereochemical assignment. If crystals are unavailable, electronic circular dichroism (ECD) combined with computational simulations (TDDFT) can infer configurations. Cross-validate results with NOESY NMR to confirm spatial arrangements of substituents .
(Basic) How should stability studies for this compound be designed to assess degradation under varying storage conditions?
Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months) and identify degradation products using LC-MS. Report conditions, analytical methods, and degradation kinetics in tables for clarity .
(Advanced) How can the PICOT framework structure research questions on this compound’s therapeutic potential?
- P (Population): Specific cancer cell lines or animal models.
- I (Intervention): this compound dosage and administration route.
- C (Comparison): Positive controls (e.g., cisplatin) or vehicle controls.
- O (Outcome): Metrics like tumor volume reduction or apoptosis rate.
- T (Time): Duration of exposure (e.g., 24–72 hours).
This framework ensures focused, hypothesis-driven studies .
(Advanced) What strategies improve reproducibility in this compound’s isolation protocols across laboratories?
Standardize protocols using detailed SOPs, including exact solvent gradients, column dimensions, and temperature controls. Publish raw chromatograms and spectral data in supplementary materials. Inter-laboratory validation via round-robin testing further enhances reliability .
(Basic) What are the key challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Challenges include regioselective functionalization of the cyclic peroxide core and maintaining stereochemical integrity during derivatization. Use protecting groups (e.g., silyl ethers) and mild reaction conditions (low temperature, inert atmosphere) to minimize side reactions. Confirm purity at each step via TLC/HPLC .
(Advanced) How can researchers design dose-response studies to evaluate this compound’s cytotoxicity while minimizing false positives?
Include multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements. Use resazurin-based assays for real-time viability monitoring and counter-screen against non-cancerous cells (e.g., HEK293). Normalize data to vehicle controls and apply Hill slope analysis to differentiate specific vs. non-specific effects .
(Advanced) What methodologies support meta-analysis of this compound’s mechanism of action across disparate studies?
Extract data from published studies on key targets (e.g., ROS modulation, kinase inhibition) and use software like RevMan for statistical pooling. Assess heterogeneity via I² statistics and subgroup analysis (e.g., by cell type). Address publication bias through funnel plots and sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
